molecular formula C11H11BrClNO2 B7892172 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide

Cat. No.: B7892172
M. Wt: 304.57 g/mol
InChI Key: CYJHCELRMRLLNQ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide is an organic compound with a complex structure that includes bromine, chlorine, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide typically involves the reaction of 5-bromo-2-chlorophenol with cyclopropylamine in the presence of acetic anhydride. The reaction conditions often require a controlled temperature and the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-N-cyclopropylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chlorophenol: A precursor in the synthesis of 2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide.

    2-(5-Bromo-2-chlorophenoxy)-N,N-dimethylethanamine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of bromine, chlorine, and cyclopropyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO2/c12-7-1-4-9(13)10(5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJHCELRMRLLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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